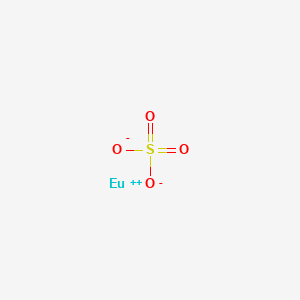

sulfate d'europium(II)

Vue d'ensemble

Description

Europium(2+) sulphate, with the chemical formula EuSO₄, is an inorganic compound that contains europium in the +2 oxidation state. It is known for its two polymorphs, α and β, with the latter being more stable and isostructural with barium sulphate. This compound is typically colorless and insoluble in water .

Applications De Recherche Scientifique

Europium(2+) sulphate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other europium compounds and as a reducing agent in various chemical reactions.

Biology: Utilized in bioimaging and as a luminescent probe due to its unique optical properties.

Medicine: Investigated for potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).

Industry: Employed in the production of phosphors for fluorescent lamps and television screens, as well as in the recycling of rare earth elements from waste materials .

Mécanisme D'action

Target of Action

Europium(2+);sulfate, also known as Sulfuric acid, europium(2+) salt (1:1) or Europium(2+) sulphate, is an inorganic compound with the formula EuSO4 It’s known that europium, in its divalent state, tends to form binary compounds as well as compounds with complex non-oxidizing ions .

Mode of Action

The compound is formed as a result of the reduction of a solution of europium (III) chloride in a Jones reducer on zinc amalgam in sulfuric acid under inert conditions . More research is needed to fully understand its mode of action.

Biochemical Pathways

Europium(2+);sulfate may be involved in sulfation pathways, which are understood as the oxidative branch of sulfur metabolism . Core to sulfation pathways is sulfate activation, the transfer of sulfate to biological acceptor molecules, and its dynamic cleavage in a spatially and temporally specific manner . .

Pharmacokinetics

The compound is known to be insoluble in water , which could impact its bioavailability

Result of Action

The compound is known to be an indirect bandgap material with a bandgap close to direct electronic transition . The emission lifetime of divalent europium d-f emission in EuSO4 shows an unusual behavior for stoichiometric compounds, as it shortens upon cooling from 1.11(1) μs at room temperature to 0.44(1) μs at 77 K .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Europium(2+);sulfate. For instance, the rate of interaction of sulfides with sulfuric acid, a process involved in the formation of Europium(2+);sulfate, is influenced by the formation of a hindering layer of insoluble compound on the surface of the particles

Analyse Biochimique

Biochemical Properties

Europium(2+) sulfate plays a role in biochemical reactions, particularly in the context of biomineralization and bioaccumulation . A thermophilic bacterium, Thermus scotoductus SA-01, has been shown to survive in high levels of europium(2+) sulfate, even up to 1 mM, which is hundreds of times higher than typical environmental concentrations . This bacterium can accumulate europium(2+) sulfate both intracellularly and extracellularly . The biosorption of europium(2+) sulfate involves carbonyl and carboxyl groups .

Cellular Effects

In cellular contexts, europium(2+) sulfate appears to stimulate the growth of T. scotoductus SA-01 at low concentrations (0.01–0.1 mM) . This suggests that europium(2+) sulfate may influence cell function and potentially impact cellular metabolic processes.

Molecular Mechanism

The molecular mechanism of europium(2+) sulfate’s action is not fully understood. It is known that europium(2+) sulfate can be biomineralized by T. scotoductus SA-01 as Eu2(CO3)3 . This suggests that europium(2+) sulfate may interact with biomolecules in a way that allows it to be incorporated into biominerals.

Temporal Effects in Laboratory Settings

It is known that the emission lifetime of divalent europium d-f emission in europium(2+) sulfate shortens upon cooling from 1.11(1) μs at room temperature to 0.44(1) μs at 77 K .

Metabolic Pathways

It is known that sulfur, a component of europium(2+) sulfate, is involved in various metabolic pathways . Sulfur is found in amino acids (Cys and Met), oligopeptides (glutathione [GSH] and phytochelatins), vitamins and cofactors (biotin, thiamine, CoA, and S-adenosyl-Met), and a variety of secondary products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Europium(2+) sulphate can be synthesized by adding soluble europium(2+) salts to dilute sulphuric acid. This method involves the reduction of europium(3+) to europium(2+) using a reducing agent such as zinc powder, followed by the precipitation of europium(2+) sulphate from the solution .

Industrial Production Methods: Industrial production of europium(2+) sulphate often involves the reduction of europium(3+) oxide with metallic europium at high temperatures. This process yields europium(2+) oxide, which is then treated with sulphuric acid to produce europium(2+) sulphate .

Analyse Des Réactions Chimiques

Types of Reactions: Europium(2+) sulphate undergoes various chemical reactions, including:

Oxidation: Europium(2+) can be oxidized to europium(3+) in the presence of oxidizing agents.

Reduction: Europium(3+) can be reduced to europium(2+) using reducing agents like zinc powder.

Substitution: Europium(2+) can participate in substitution reactions where it replaces other cations in compounds.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Zinc powder, hydrogen gas.

Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures, depending on the specific reaction.

Major Products:

Oxidation: Europium(3+) sulphate.

Reduction: Europium(2+) oxide.

Substitution: Various europium-containing compounds.

Comparaison Avec Des Composés Similaires

Europium(3+) sulphate (Eu₂(SO₄)₃): Contains europium in the +3 oxidation state and is more soluble in water compared to europium(2+) sulphate.

Barium sulphate (BaSO₄): Isostructural with the β polymorph of europium(2+) sulphate and shares similar insolubility in water.

Strontium sulphate (SrSO₄): Similar in structure and properties to europium(2+) sulphate due to the comparable ionic radii of strontium and europium(2+).

Uniqueness: Europium(2+) sulphate is unique due to its divalent europium ion, which is relatively rare among lanthanide compounds. This divalent state imparts distinct redox and luminescent properties, making it valuable in various scientific and industrial applications .

Propriétés

IUPAC Name |

europium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQORTHCHCYWSQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Eu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884249 | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-54-6 | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(2+) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B162502.png)